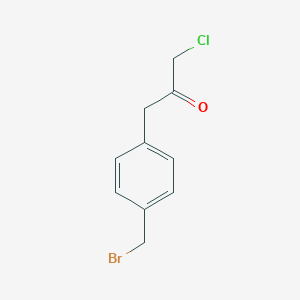
1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by a phenyl ring substituted with a bromomethyl group and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylacetophenone followed by chlorination. The reaction conditions often require the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature to ensure selective bromination at the methyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Coupling Reactions: Products are often biaryl compounds.
Scientific Research Applications
1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The compound can interact with biological molecules, modifying their structure and function through covalent bonding .
Comparison with Similar Compounds
Phenacyl Bromide: Similar in structure but lacks the chloropropanone moiety.
Bromobenzene: Contains a bromine atom on the benzene ring but lacks additional functional groups.
3-Bromomethylphenylboronic Acid Pinacol Ester: Contains a bromomethyl group but is used primarily in boronic acid chemistry.
Uniqueness: 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity and versatility in synthetic applications. Its dual functionality allows for a broader range of chemical transformations compared to similar compounds.
Properties
Molecular Formula |
C10H10BrClO |
|---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
1-[4-(bromomethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO/c11-6-9-3-1-8(2-4-9)5-10(13)7-12/h1-4H,5-7H2 |
InChI Key |
VUUBLGHBBRHCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















